3-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-CHLOROPHENYL)-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, ethoxy, and hydroxyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base to form a Schiff base This intermediate is then cyclized with thiourea under acidic conditions to yield the pyridothiadiazine core structure
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.
Scientific Research Applications
3-(4-CHLOROPHENYL)-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-8-(3-methoxy-4-hydroxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 3-(4-Chlorophenyl)-8-(3-ethoxy-4-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. The presence of both ethoxy and hydroxyl groups on the phenyl ring, along with the chlorophenyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H20ClN3O3S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-29-20-9-14(3-8-19(20)27)17-10-21(28)26-12-25(13-30-22(26)18(17)11-24)16-6-4-15(23)5-7-16/h3-9,17,27H,2,10,12-13H2,1H3 |
InChI Key |
LBJBRBCMOZXRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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